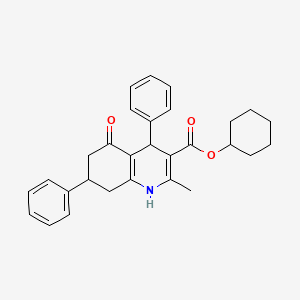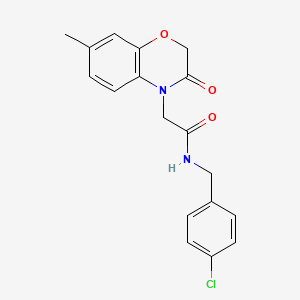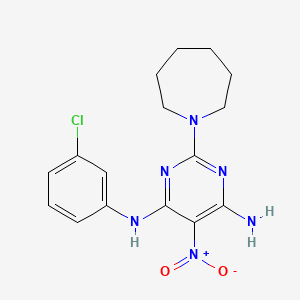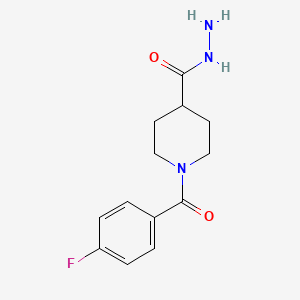![molecular formula C16H15Cl2N5O B12494602 9-(2,3-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12494602.png)
9-(2,3-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a heterocyclic compound that belongs to the quinazoline derivatives. These compounds are known for their significant biological activities, including anticancer, anti-inflammatory, and CNS actions such as analgesic and anticonvulsant properties . The unique structure of this compound, featuring a tetrazole ring fused to a quinazoline core, makes it a subject of interest in medicinal chemistry and drug design.
Méthodes De Préparation
The synthesis of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorobenzaldehyde with 6,6-dimethyl-1,2,4-triazolo[5,1-b]quinazolin-8-one in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions with monitoring by thin-layer chromatography (TLC) to ensure completion. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of high-pressure reactors and continuous flow systems.
Analyse Des Réactions Chimiques
9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its analgesic and anti-inflammatory properties, it is being investigated as a potential therapeutic agent for pain management and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one involves its interaction with specific molecular targets. It has been found to inhibit matrix metalloproteinase 9 (MMP-9) and dihydroorotase, enzymes involved in cancer progression and cell proliferation . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other tetrazoloquinazolines and quinazoline derivatives, such as:
6,6-dimethyl-9-phenyl-6,7-dihydro[1,2,4]tetrazolo[5,1-b]quinazolin-8-one: Known for its anticancer properties.
Imidazo[1,2-c]quinazolines: Exhibiting significant anti-inflammatory and analgesic activities.
Pyrroloquinazolines: Used in the development of CNS-active drugs.
The uniqueness of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one lies in its specific substitution pattern and the presence of the dichlorophenyl group, which enhances its biological activity and specificity towards certain molecular targets.
Propriétés
Formule moléculaire |
C16H15Cl2N5O |
|---|---|
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
9-(2,3-dichlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H15Cl2N5O/c1-16(2)6-10-12(11(24)7-16)14(23-15(19-10)20-21-22-23)8-4-3-5-9(17)13(8)18/h3-5,14H,6-7H2,1-2H3,(H,19,20,22) |
Clé InChI |
GIDNAWDMDQZJMR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(N3C(=NN=N3)N2)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(5-methyl-2-thienyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12494525.png)

![5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12494543.png)

![Methyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494558.png)

![1-[1-(4-Bromobenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B12494572.png)


![2-(2-bromo-6-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B12494596.png)
![4-(2-methylpropoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494606.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12494609.png)

